5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole
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Overview
Description
5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.
Attachment of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
Incorporation of the m-Tolyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole: Similar structure with a piperidine ring instead of an azepane ring.
5-(Morpholin-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole: Contains a morpholine ring instead of an azepane ring.
5-(Pyrrolidin-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole: Features a pyrrolidine ring instead of an azepane ring.
Uniqueness
The uniqueness of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole lies in its specific combination of functional groups and ring structures. The azepane ring may confer different steric and electronic properties compared to other similar compounds, potentially leading to unique biological activities and chemical reactivity.
Properties
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-17-10-9-11-18(16-17)20-23-21(28(25,26)19-12-5-4-6-13-19)22(27-20)24-14-7-2-3-8-15-24/h4-6,9-13,16H,2-3,7-8,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLZJJSJXBLVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCCCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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